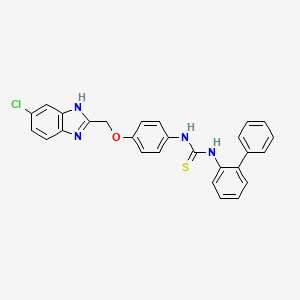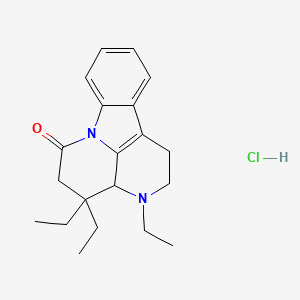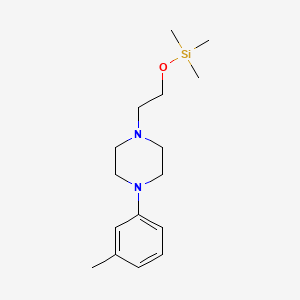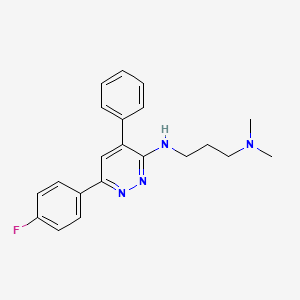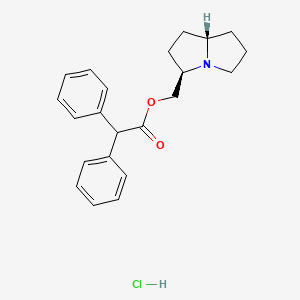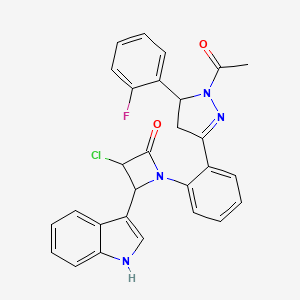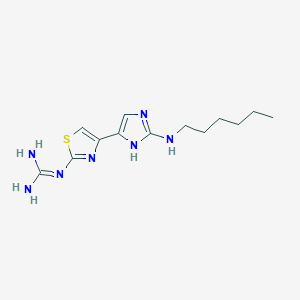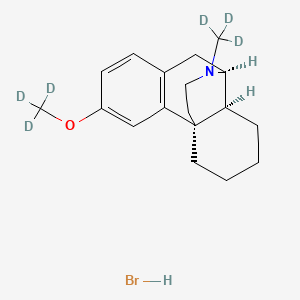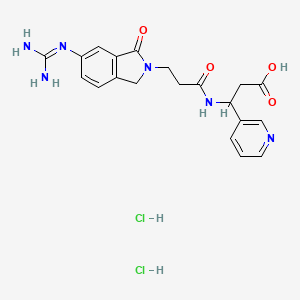
3-(3-(6-Guanidino-1-oxoisoindolin-2yl)propanamido)-3-(pyridine-3yl)propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Les conditions réactionnelles incluent généralement l'utilisation de solvants organiques, de températures contrôlées et de catalyseurs spécifiques pour assurer les transformations chimiques souhaitées .
Méthodes de production industrielle
La production industrielle du dichlorhydrate de Goppp nécessite l'adaptation des méthodes de synthèse en laboratoire. Cela implique l'optimisation des conditions réactionnelles pour une production à grande échelle, en garantissant un rendement et une pureté élevés, et en mettant en œuvre des techniques de purification efficaces. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la constance du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le dichlorhydrate de Goppp subit diverses réactions chimiques, notamment :
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme la DDQ, des agents réducteurs et divers nucléophiles et électrophiles. Les conditions réactionnelles impliquent souvent des températures contrôlées, des solvants spécifiques et des catalyseurs pour faciliter les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués .
Applications de la recherche scientifique
Le dichlorhydrate de Goppp a un large éventail d'applications dans la recherche scientifique, notamment :
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme composant dans divers procédés industriels.
Mécanisme d'action
Le dichlorhydrate de Goppp exerce ses effets en ciblant des voies moléculaires spécifiques. Il agit comme un antagoniste de l'intégrine αvβ3, inhibant son activité et réduisant ainsi l'angiogenèse. Cette inhibition affecte diverses voies de signalisation en aval, y compris la phosphorylation de ERK1/2 et Akt, qui sont cruciales pour la prolifération et la migration cellulaires .
Applications De Recherche Scientifique
Goppp dihydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
Goppp dihydrochloride exerts its effects by targeting specific molecular pathways. It acts as an antagonist to the αvβ3 integrin, inhibiting its activity and thereby reducing angiogenesis. This inhibition affects various downstream signaling pathways, including the phosphorylation of ERK1/2 and Akt, which are crucial for cell proliferation and migration .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au dichlorhydrate de Goppp comprennent d'autres antagonistes de l'intégrine αvβ3 et des dérivés de la guanidine. Ces composés présentent des similitudes structurales et présentent souvent des activités biologiques comparables .
Unicité
Ce qui distingue le dichlorhydrate de Goppp, c'est sa structure spécifique, qui confère des propriétés de liaison uniques et une spécificité plus élevée pour l'intégrine αvβ3. Cela en fait un inhibiteur plus puissant que d'autres composés similaires, renforçant son potentiel pour des applications thérapeutiques .
Propriétés
Numéro CAS |
1445774-05-9 |
|---|---|
Formule moléculaire |
C20H24Cl2N6O4 |
Poids moléculaire |
483.3 g/mol |
Nom IUPAC |
3-[3-[5-(diaminomethylideneamino)-3-oxo-1H-isoindol-2-yl]propanoylamino]-3-pyridin-3-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C20H22N6O4.2ClH/c21-20(22)24-14-4-3-13-11-26(19(30)15(13)8-14)7-5-17(27)25-16(9-18(28)29)12-2-1-6-23-10-12;;/h1-4,6,8,10,16H,5,7,9,11H2,(H,25,27)(H,28,29)(H4,21,22,24);2*1H |
Clé InChI |
MGVVVBJYSKDOKM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)N=C(N)N)C(=O)N1CCC(=O)NC(CC(=O)O)C3=CN=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




